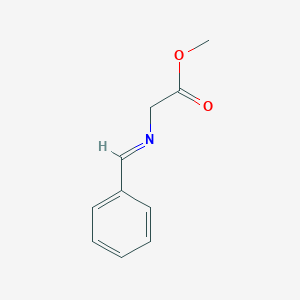

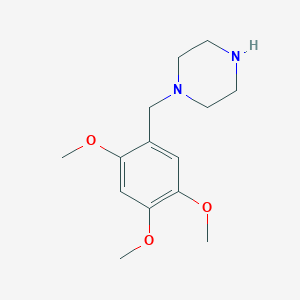

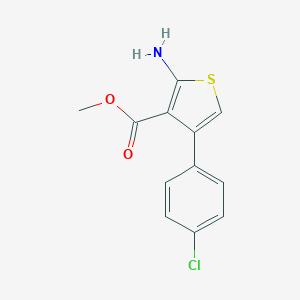

![molecular formula C11H14N2O3S B186031 Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- CAS No. 19692-01-4](/img/structure/B186031.png)

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-

説明

“Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-” is a derivative of Cyclohexanecarboxylic acid. Cyclohexanecarboxylic acid is the organic compound with the formula C6H11CO2H. It is the carboxylic acid of cyclohexane . It is a colorless oil that crystallizes near room temperature .

Synthesis Analysis

Cyclohexanecarboxylic acid is prepared by the hydrogenation of benzoic acid . It can also be synthesized through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .Molecular Structure Analysis

The molecular formula of Cyclohexanecarboxylic acid is C7H12O2 . The molecular weight is 128.169 Da .Chemical Reactions Analysis

Cyclohexanecarboxylic acid is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene . Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid is a colorless oil that crystallizes near room temperature . It has a molecular weight of 128.1690 . The boiling point is 505.7 K and the melting point ranges from 298.5 K to 304 K .科学的研究の応用

Environmental Exposure and Biomarkers Cyclohexane derivatives, including cyclohexanecarboxylic acid, have been studied for their environmental exposure levels. For instance, the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been monitored in U.S. adults from 2000 to 2012. Research found that oxidative metabolites of DINCH in urine can serve as biomarkers for DINCH exposure assessment, even at environmental exposure levels, highlighting the utility of cyclohexanecarboxylic acid derivatives in environmental health studies (Silva et al., 2013).

Chemical Synthesis and Material Science Cyclohexanecarboxylic acid derivatives have been utilized in the synthesis of materials and complex molecules. One example is the synthesis of a chiral Co(II) Metal-Organic Framework (MOF) using a thiazolidine-based spacer, demonstrating the role of such derivatives in constructing advanced materials with potential applications in gas adsorption and separation processes (Rossin et al., 2012).

Pharmaceutical Research and Development In pharmaceutical research, cyclohexanecarboxylic acid derivatives have been explored for their potential therapeutic applications. For instance, fluorine-18-labeled 5-HT1A antagonists have been developed for neuroimaging, showcasing the application of these derivatives in creating diagnostic tools for neurological conditions (Lang et al., 1999).

Catalysis and Chemical Transformations The versatility of cyclohexanecarboxylic acid derivatives is also evident in catalysis and chemical transformations. For example, vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids has been reported, illustrating the potential of these derivatives in facilitating efficient and sustainable chemical processes (Reis et al., 2005).

Environmental Catalysis Research on the aerobic oxidation of hydrocarbons using N-hydroxyimides has demonstrated the applicability of cyclohexanecarboxylic acid derivatives in environmental catalysis, enabling the transformation of hydrocarbons into more valuable or less harmful products (Ishii & Sakaguchi, 2006).

Safety And Hazards

特性

IUPAC Name |

2-(1,3-thiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h5-8H,1-4H2,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZWNOAGMLCICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=NC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293903 | |

| Record name | 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- | |

CAS RN |

19692-01-4 | |

| Record name | 2-[(2-Thiazolylamino)carbonyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19692-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 92847 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

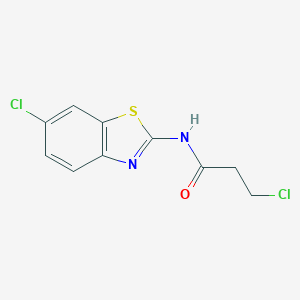

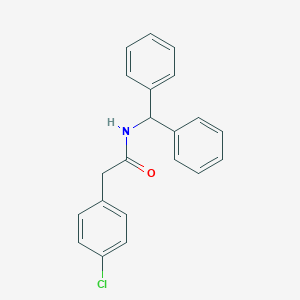

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

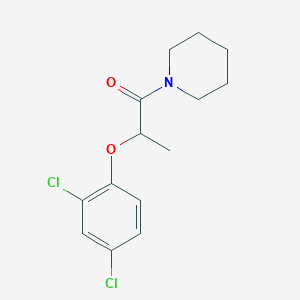

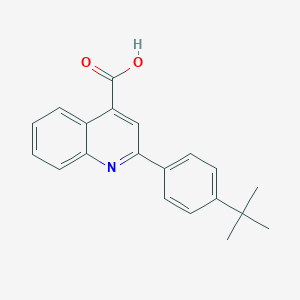

![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

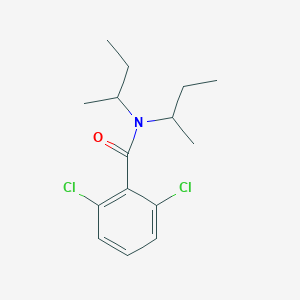

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)